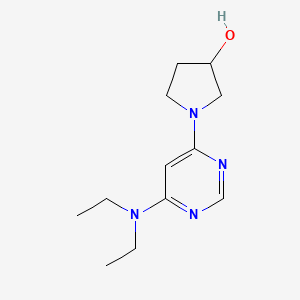![molecular formula C9H19ClN2O3S B2722008 Methyl 3-[(2-amino-3-methylsulfanylpropanoyl)-methylamino]propanoate;hydrochloride CAS No. 2413869-68-6](/img/structure/B2722008.png)
Methyl 3-[(2-amino-3-methylsulfanylpropanoyl)-methylamino]propanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(2-amino-3-methylsulfanylpropanoyl)-methylamino]propanoate;hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O3S and its molecular weight is 270.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry and Derivative Formation
Synthesis of 3-(Phenylsulfonimidoyl)propanoate Derivatives : This research by Tye and Skinner (2002) discusses the synthesis of a range of 3-(phenylsulfonimidoyl)propanoate derivatives, including strategies for the imination of sulfoxide methyl 3-(penylsulfinyl)propanoate. The study provides insights into the conformational properties of pseudo-dipeptides formed in the process (Tye & Skinner, 2002).
Heterocyclic Synthesis : Klutchko et al. (1974) developed a novel synthesis for 3-substituted chromones using o-hydroxy-ω-(methylsulfinyl)acetophenones. This process is significant for producing compounds with potential applications in medicinal chemistry (Klutchko et al., 1974).
Synthesis of 5-Aryl-1,4,2-dithiazolium Salts : Yonemoto et al. (1990) explored the synthesis of these salts, important for various chemical transformations. The methodology developed could be crucial for the synthesis of compounds containing the Methyl 3-[(2-amino-3-methylsulfanylpropanoyl)-methylamino]propanoate structure (Yonemoto et al., 1990).
Pharmacology and Drug Development
Asymmetric Synthesis of Amino Acids : Research by Oppolzer, Tamura, and Deerberg (1992) focuses on the asymmetric synthesis of α‐amino acids and α‐N‐hydroxyamino acids, demonstrating the compound's relevance in pharmaceutical applications (Oppolzer et al., 1992).
Computational Peptidology for Antifungal Tripeptides : Flores-Holguín, Frau, and Glossman-Mitnik (2019) employed conceptual density functional theory to study the molecular properties of antifungal tripeptides. This research has implications for drug design, where the chemical structure could play a role (Flores-Holguín et al., 2019).
Biocatalysis of S-3-amino-3-phenylpropionic acid : Li et al. (2013) explored the biocatalysis of S-3-amino-3-phenylpropionic acid, highlighting its importance as a pharmaceutical intermediate. This study can provide insights into the biocatalytic potential of related compounds (Li et al., 2013).
Mechanism of Action
Mode of Action
The mode of action of EN300-26573163 involves its interaction with its targets, leading to changes in cellular processes
Biochemical Pathways
EN300-26573163 may affect various biochemical pathways within the cell The specifics of these pathways and their downstream effects are not yet fully understood
Action Environment
Environmental factors can influence the action, efficacy, and stability of EN300-26573163 . These factors could include pH, temperature, and the presence of other molecules. Understanding these influences can help optimize the use of this compound.
properties
IUPAC Name |
methyl 3-[(2-amino-3-methylsulfanylpropanoyl)-methylamino]propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S.ClH/c1-11(5-4-8(12)14-2)9(13)7(10)6-15-3;/h7H,4-6,10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKJKRQKADMTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)OC)C(=O)C(CSC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2721925.png)
![7-acetyl-2-((4-chlorobenzyl)thio)-3-(o-tolyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2721926.png)



![4-Methyl-3-[[2-(methylsulfinylmethyl)anilino]methyl]benzenesulfonyl fluoride](/img/structure/B2721934.png)

![2-methyl-8-(3-methyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2721939.png)
![4-Amino-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazoline-2-thione](/img/structure/B2721940.png)
![1-{[1-(1,3-Thiazole-4-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2721943.png)
![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721944.png)


![2-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2721948.png)